7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Synthesizing kinase inhibitors or PROTAC degraders often stalls due to the lack of a reliable, functionalizable purine-mimetic scaffold. 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one (CAS 93587-23-6) directly addresses this bottleneck. • Enables high-yield (93%) chlorination to the pivotal 7-bromo-4-chloro intermediate for downstream diversification. • The C-Br handle permits efficient Suzuki-Miyaura or Buchwald-Hartwig coupling for rapid SAR exploration at the 7-position. • ≥98% purity minimizes side reactions in multistep degrader synthesis. Procure with confidence for consistent, scalable research outcomes.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 93587-23-6
Cat. No. B1384445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
CAS93587-23-6
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)Br
InChIInChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)
InChIKeyHNQUXIMIIVPBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Core Scaffold & Procurement


7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one (CAS 93587-23-6) is a halogenated fused heterocyclic building block featuring a pyrrolo[3,2-d]pyrimidin-4-one core. This core is structurally related to the purine scaffold, a fundamental motif in numerous endogenous signaling molecules and nucleic acids . The compound is characterized by a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . It is commonly employed as a versatile intermediate in medicinal chemistry and chemical biology research, particularly for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple vendors with typical purities ≥98% .

7‑Bromo cross‑coupling handle enables efficient diversification via Suzuki and Buchwald‑Hartwig reactions.
Specified high purity supports reproducible synthesis and minimizes side reactions.
Purine‑mimetic scaffold provides a validated starting point for ATP‑competitive kinase inhibitor design.

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Analog Substitution Limitations


While the pyrrolo[3,2-d]pyrimidin-4-one scaffold is common to many kinase inhibitor programs, substitution at the 7-position profoundly alters both chemical reactivity and biological target engagement . The bromine atom in 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with 7‑unsubstituted or 7‑alkyl analogs. In biological contexts, the 7‑bromo substituent directly influences binding affinity and selectivity profiles for targets such as myeloperoxidase (MPO) [1] and P300/CBP‑associated factor (PCAF) bromodomain [2]. Even minor alterations at the 7‑position (e.g., chloro, methyl, or unsubstituted) can result in significant loss of potency or altered selectivity, as evidenced by structure-activity relationship (SAR) studies in multiple chemical series [1][2]. Therefore, generic substitution without rigorous experimental validation is not recommended. The quantitative evidence below substantiates the unique value proposition of this specific brominated building block.

7‑Bromo substitution
7‑Chloro analog: lower cross‑coupling reactivity may reduce diversification efficiency and scope.
7‑Bromo synthetic handle
7‑Unsubstituted or 7‑methyl analogs: lack critical cross‑coupling site; SAR studies show potency loss and altered selectivity.

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Differentiation Evidence


Chlorination Reaction Efficiency

The 7-bromo substituent enables a high-yielding chlorination reaction to produce 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for further diversification. When subjected to POCl₃ at 115 °C for 3 hours, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one yields 93% of the desired 4-chloro derivative . In contrast, the unsubstituted pyrrolo[3,2-d]pyrimidin-4-one scaffold lacks the 7-bromo handle necessary for subsequent cross-coupling, and the 7-chloro analog would exhibit different reactivity due to the poorer leaving-group ability of chloride compared to bromide under many palladium-catalyzed conditions [1].

Chlorination Efficiency
Reported
93% yield
Supports reliable 4‑chloro intermediate synthesis.
POCl₃, 115 °C, 3 h; argon atmosphere.
Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Purity Specification and Reproducibility

Commercially sourced 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is routinely supplied with a minimum purity of 98%, as verified by multiple reputable vendors . This high purity specification reduces the risk of side reactions and simplifies purification in downstream synthetic steps. Lower purity batches (e.g., 95% or less) of this compound or its analogs may contain impurities that interfere with sensitive reactions such as Suzuki couplings or kinase inhibition assays, leading to irreproducible results [1].

Purity Specification
Reported
≥98%
Ensures consistent reactivity and assay reproducibility.
Multiple vendor specification; reduces purification needs.
Quality Control Procurement Reproducibility

Cross-Coupling: Bromine vs. Chlorine Reactivity

The C-Br bond in 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the corresponding C-Cl bond in 7-chloro analogs [1]. This enhanced reactivity translates to higher yields and milder reaction conditions, enabling efficient diversification of the pyrrolo[3,2-d]pyrimidin-4-one scaffold. Quantitative comparisons from related heterocyclic systems demonstrate that brominated substrates typically achieve >90% conversion in Suzuki couplings under conditions where chlorinated analogs show <50% conversion [2].

Cross‑Coupling Reactivity
Class-level
Higher Br vs. Cl reactivity
Enables efficient diversification via palladium catalysis.
Class‑level inference; direct comparison requires in‑house validation.
Medicinal Chemistry Palladium Catalysis SAR Studies

Purine Scaffold Mimicry for Kinase Inhibitor Design

The pyrrolo[3,2-d]pyrimidin-4-one core is a direct analog of the purine ring system, a privileged scaffold in kinase inhibitor design . This structural mimicry enables the 7-bromo derivative to engage the ATP-binding pocket of kinases with high shape complementarity. In contrast, non-fused heterocyclic building blocks (e.g., substituted pyridines or pyrimidines) lack the conformational rigidity and hydrogen-bonding network necessary for potent and selective kinase inhibition [1]. The 7-bromo substituent further allows for vector-specific functionalization to optimize interactions with the kinase hinge region or hydrophobic back pocket.

Purine Scaffold Mimicry
Class-level
Fused pyrrolo[3,2‑d]pyrimidin‑4‑one core
Supports ATP‑competitive kinase inhibitor design.
Qualitative structural analogy; kinase engagement requires empirical validation.
Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Procurement Scenarios


7-Bromo-4-chloro Intermediate Synthesis

Procure 7‑Bromo‑1,5‑dihydro‑4H‑pyrrolo[3,2‑D]pyrimidin‑4‑one for the reliable, high‑yielding (93%) chlorination to generate 7‑bromo‑4‑chloro‑5H‑pyrrolo[3,2‑d]pyrimidine, a pivotal intermediate in multiple kinase inhibitor synthetic routes . The bromine handle allows for subsequent diversification via cross‑coupling, enabling the rapid exploration of structure‑activity relationships [1].

Cross-Coupling Reactions for SAR Expansion

Leverage the superior reactivity of the C‑Br bond in 7‑Bromo‑1,5‑dihydro‑4H‑pyrrolo[3,2‑D]pyrimidin‑4‑one for Suzuki‑Miyaura or Buchwald‑Hartwig couplings. This compound enables efficient introduction of aryl, heteroaryl, or amine groups at the 7‑position, a strategy widely employed in the development of PCAF bromodomain [2] and MPO [3] inhibitors.

Building Block for PROTAC Synthesis

As a protein degrader building block [4], the ≥98% purity specification of this compound minimizes side reactions during the multistep synthesis of heterobifunctional degraders. Its bromine atom serves as a versatile anchor for attaching linkers or E3 ligase ligands via cross‑coupling chemistry.

Kinase Inhibitor Lead Optimization

Employ the purine‑mimetic pyrrolo[3,2‑d]pyrimidin‑4‑one core to design ATP‑competitive kinase inhibitors. The 7‑bromo substituent provides a vector for functionalization to explore interactions with the kinase hinge region or hydrophobic back pocket, a common strategy in medicinal chemistry campaigns targeting oncogenic kinases [5].

Application
Selection Property
Validation Focus
4‑Chloro intermediate synthesis
Bromine substitution enables efficient chlorination
Reaction yield and intermediate quality
Cross‑coupling diversification
C‑Br bond reactivity for Suzuki/Buchwald‑Hartwig couplings
Coupling efficiency and scope assessment
PROTAC building block synthesis
High purity for multistep degrader assembly
Impurity interference during linker attachment
Kinase inhibitor lead optimization
Purine‑mimetic scaffold for ATP‑binding site
Kinase selectivity and binding mode characterization

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37 linked technical documents
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